1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one
Description
The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one features a piperazine core substituted with a 2-methoxyphenyl group, linked via an ethanone-sulfanyl bridge to a pyrazolo[1,5-a]pyrazine ring bearing a 4-methylphenyl substituent. Piperazine derivatives are well-documented for their roles as kinase inhibitors, antimicrobial agents, and central nervous system modulators .
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-19-7-9-20(10-8-19)21-17-23-26(27-11-12-31(23)28-21)34-18-25(32)30-15-13-29(14-16-30)22-5-3-4-6-24(22)33-2/h3-12,17H,13-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUBAFOFZGHMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperazine moiety and a pyrazolo[1,5-a]pyrazine core, which are known for their pharmacological relevance.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes:
- A piperazine ring, which is often associated with various biological activities.
- A pyrazolo[1,5-a]pyrazine component, known for its role in diverse therapeutic applications.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Antimicrobial effects : Pyrazolo derivatives have shown promise as antimicrobial agents.
- Anticancer properties : Certain derivatives demonstrate selective inhibition of cancer cell proliferation.
- Neurological effects : Piperazine derivatives are frequently studied for their interactions with neurotransmitter receptors.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures possess significant antimicrobial properties. For instance, the pyrazolo[1,5-a]pyrazine derivatives have been shown to inhibit bacterial growth effectively. A relevant study reported an IC50 value indicating potent activity against various pathogens .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Research on analogous compounds has indicated effective inhibition of cellular proliferation in human tumor cell lines such as HeLa and HCT116. For example, one study reported an IC50 value of 0.36 µM against CDK2, a critical target in cancer therapy .
Neurological Implications
Piperazine derivatives are known to interact with dopamine receptors. Compounds structurally related to the target compound have been evaluated for their affinity towards D2 dopamine receptors, showing promising results in binding assays with Ki values around 54 nM . This suggests potential applications in treating neuropsychiatric disorders.
Case Studies
- Antimicrobial Testing : A series of pyrazolo derivatives were synthesized and tested against standard bacterial strains. The results indicated that compounds with electron-donating substituents exhibited enhanced antimicrobial activity compared to their counterparts lacking such modifications.
- Cancer Cell Line Inhibition : In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Dopamine Receptor Binding Studies : Docking studies revealed that the compound could effectively bind to the D2 receptor, suggesting its potential as a therapeutic agent for disorders like schizophrenia and Parkinson's disease.
Data Tables
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine derivatives often exhibit antidepressant properties. The presence of the 2-methoxyphenyl group may enhance serotonin receptor affinity, making this compound a candidate for further studies in treating depression and anxiety disorders.
Antitumor Activity
The pyrazolo[1,5-a]pyrazine framework has been linked to anticancer activity. Preliminary studies suggest that derivatives of this structure can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, this compound may also exhibit neuroprotective effects. Investigations into its ability to modulate neurotransmitter systems could reveal potential uses in treating neurodegenerative diseases.
Case Study 1: Antidepressant Efficacy
A study conducted on piperazine derivatives highlighted the efficacy of similar compounds in reducing depressive symptoms in animal models. The study utilized behavioral assays to assess the impact of these compounds on serotonin levels in the brain, indicating a potential pathway for further exploration with our compound of interest .
Case Study 2: Antitumor Mechanisms
In vitro studies have demonstrated that pyrazolo[1,5-a]pyrazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. A specific derivative was shown to significantly reduce cell viability in breast cancer cell lines . This suggests that our compound may possess similar antitumor properties worth investigating.
Case Study 3: Neuroprotective Properties
Research on piperazine-based compounds has indicated their role as potential neuroprotective agents against oxidative stress. Compounds with similar structures have been found to reduce neuronal cell death in models of Alzheimer's disease . This opens avenues for exploring the neuroprotective capabilities of our compound.
Data Summary Table
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural and functional differences between the target compound and related piperazine derivatives:
Key Observations:
- Sulfonyl groups (e.g., in ) may improve metabolic stability but reduce cell permeability compared to alkyl or aryloxy substituents.
Heterocyclic Cores :
- Methanone linkers (e.g., ) or direct bonds (e.g., ) may restrict flexibility but enhance structural rigidity.
Preparation Methods
Synthesis of 1-(2-Methoxyphenyl)piperazine
The piperazine subunit is synthesized via nucleophilic aromatic substitution or transition metal-catalyzed coupling. A patent (WO2005021521A1) demonstrates the preparation of structurally analogous piperazine derivatives using crystallisation in isopropyl alcohol with activated carbon purification. For the target compound, 1-(2-methoxyphenyl)piperazine can be synthesized by reacting piperazine with 1-bromo-2-methoxybenzene under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) . The product is isolated in 72–85% yield after recrystallisation from ethanol .
Construction of the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine scaffold is synthesized via a five-step protocol adapted from tetrahydro-pyrazolo[1,5-a]pyrazine syntheses :
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Pyrazole-5-carboxylic acid formation : Condensation of 4-methylphenylhydrazine with ethyl acetoacetate yields 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.
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Aminoacetal coupling : Reaction with 2,2-dimethoxyethylamine in DMF at 80°C forms the intermediate amide.
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Cyclization : Treatment with POCl₃ at 0°C generates the pyrazolo[1,5-a]pyrazine core .
Functionalization at Position 4 with Sulfanyl Group
The sulfanyl moiety is introduced via nucleophilic aromatic substitution. Chlorination of the pyrazolo[1,5-a]pyrazine at position 4 using PCl₅ in dichloroethane (60°C, 4 hr) produces 4-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine . Subsequent reaction with sodium hydrosulfide (NaSH) in DMF at 100°C for 12 hr affords the 4-sulfanyl derivative in 68% yield .
Coupling of Piperazine and Pyrazolo-pyrazine Subunits
The final step involves linking the two subunits via a ketone bridge:
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Ethanone spacer preparation : 2-Bromoethan-1-one is reacted with the 4-sulfanyl-pyrazolo-pyrazine derivative in the presence of K₂CO₃ in acetone (50°C, 6 hr) to yield 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one .
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Piperazine coupling : The ethanone intermediate is treated with 1-(2-methoxyphenyl)piperazine in THF using triethylamine as a base (room temperature, 24 hr), achieving 65–78% yield .
Purification and Characterization
Purification is critical due to the compound’s structural complexity:
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Crystallization : The crude product is dissolved in hot isopropyl alcohol, treated with activated carbon, and cooled to 15°C for crystallisation .
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Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 3:1) removes residual impurities .
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.45 (t, 1H, Ar-H), 6.92 (m, 4H, Ar-H), 4.12 (s, 2H, SCH₂), 3.86 (s, 3H, OCH₃), 2.71 (m, 8H, piperazine-H), 2.38 (s, 3H, CH₃) .
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HRMS : m/z calculated for C₂₉H₃₁FN₄O₂S [M+H]⁺: 543.2134; found: 543.2138 .
Optimization and Challenges
Key challenges include:
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Regioselectivity : Ensuring substitution at pyrazolo-pyrazine position 4 requires precise control of chlorination conditions .
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Stability : The sulfanyl group is prone to oxidation; reactions must be conducted under inert atmosphere .
Catalyst screening (e.g., Fe₃O₄@THAM-piperazine ) improved yields by 12–15% in analogous heterocyclic couplings.
Scalability and Industrial Relevance
The protocol is scalable to multigram quantities , with a total yield of 41–53% across six steps. Alternative routes using flow chemistry or microwave-assisted synthesis remain unexplored but could enhance efficiency.
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity and yield?
Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution, sulfanyl group coupling, and piperazine ring functionalization. Critical parameters include:
- Solvent selection : Dimethylformamide (DMF) or toluene under inert atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups .
- Temperature control : Reactions often require 60–80°C for optimal coupling efficiency, monitored via thin-layer chromatography (TLC) .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures >95% purity .
Basic: How is structural characterization performed for this compound?
Answer:
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm piperazine ring substitution patterns and sulfanyl-ethanone connectivity .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ at m/z 505.18) .
- X-ray crystallography : For resolving stereochemical ambiguities in the pyrazolo[1,5-a]pyrazine core .
Advanced: What pharmacological targets are hypothesized for this compound?
Answer:
Based on structural analogs:
- Serotonin/dopamine receptors : The 2-methoxyphenyl-piperazine moiety suggests potential 5-HT₁A/D₂ receptor affinity, requiring radioligand binding assays (e.g., competitive displacement with [³H]-WAY-100635) .
- Kinase inhibition : The pyrazolo[1,5-a]pyrazine core may target JAK/STAT pathways, validated via enzymatic assays .
Advanced: How can solubility challenges be addressed for in vitro assays?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) with PEG-400 to enhance aqueous solubility .
- Lipophilicity optimization : Introduce polar substituents (e.g., hydroxyl groups) on the 4-methylphenyl ring while monitoring logP via HPLC .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Core modifications : Synthesize analogs with varying substituents on the pyrazolo[1,5-a]pyrazine (e.g., Cl, CF₃) and piperazine (e.g., 3-F, 4-OCH₃) .
- Biological evaluation : Prioritize targets showing ≥50% inhibition at 10 µM in primary screens, followed by IC₅₀ determination .
Advanced: How to resolve contradictory data in biological activity assays?
Answer:
- Dose-response validation : Replicate assays across 3+ independent experiments to rule out false positives/negatives .
- Off-target profiling : Use broad-panel screening (e.g., Eurofins Cerep panels) to identify confounding interactions .
Advanced: What in silico strategies predict metabolic stability?
Answer:
- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., piperazine N-dealkylation) .
- MD simulations : Assess binding stability with cytochrome P450 3A4 via GROMACS .
Advanced: How to optimize metabolic stability without compromising potency?
Answer:
- Bioisosteric replacement : Replace labile groups (e.g., sulfanyl with sulfonyl) and validate via microsomal stability assays (human liver microsomes, 1 mg/mL) .
- Prodrug design : Mask polar groups (e.g., ethanone as an ester) to enhance half-life .
Advanced: How to evaluate synergistic effects with other therapeutic agents?
Answer:
- Combination index (CI) : Use Chou-Talalay method in cell viability assays (e.g., MTT in cancer lines) .
- Mechanistic overlap : Validate via Western blotting for pathway markers (e.g., p-STAT3 for JAK inhibitors) .
Advanced: How to troubleshoot impurities in final product batches?
Answer:
- HPLC-MS tracking : Identify impurities (e.g., de-sulfanylated byproducts) and adjust reaction stoichiometry (e.g., excess thiourea coupling agent) .
- Recrystallization : Use ethyl acetate/hexane gradients to remove hydrophobic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
